molecular formula C8H8N4O3 B3124729 ethyl N-[(Z)-2-cyano-3-(cyanoamino)prop-2-enoyl]carbamate CAS No. 320420-13-1

ethyl N-[(Z)-2-cyano-3-(cyanoamino)prop-2-enoyl]carbamate

Cat. No.: B3124729
CAS No.: 320420-13-1
M. Wt: 208.17 g/mol
InChI Key: FJTBSMOCJGYWSU-XQRVVYSFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl N-[(Z)-2-cyano-3-(cyanoamino)prop-2-enoyl]carbamate is a chemical compound with the molecular formula C8H8N4O3. It belongs to the class of carbamates, which are widely used in organic synthesis as protecting groups for amines . This compound is characterized by the presence of cyano and carbamate functional groups, making it a versatile intermediate in various chemical reactions.

Preparation Methods

The synthesis of ethyl N-[(Z)-2-cyano-3-(cyanoamino)prop-2-enoyl]carbamate typically involves the reaction of ethyl cyanoacetate with an appropriate amine under specific conditions . One common method includes the treatment of ethyl cyanoacetate with substituted aryl or heteryl amines, often in the presence of a catalyst such as triethylamine, and heating the mixture to facilitate the reaction . Industrial production methods may involve solvent-free reactions or the use of solvents like ethanol to optimize yield and purity .

Chemical Reactions Analysis

Ethyl N-[(Z)-2-cyano-3-(cyanoamino)prop-2-enoyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano groups into amines or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or carbamate groups are replaced by other nucleophiles. Common reagents used in these reactions include strong acids, bases, and reducing agents like hydrogen gas in the presence of a palladium catalyst. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl N-[(Z)-2-cyano-3-(cyanoamino)prop-2-enoyl]carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of ethyl N-[(Z)-2-cyano-3-(cyanoamino)prop-2-enoyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and carbamate groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological or chemical effects . The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Ethyl N-[(Z)-2-cyano-3-(cyanoamino)prop-2-enoyl]carbamate can be compared with other cyanoacetamide derivatives, which share similar structural features and reactivity . Some similar compounds include:

    Methyl cyanoacetate: Used in similar synthetic applications but differs in the ester group.

    Ethyl cyanoacetate: A precursor in the synthesis of various cyanoacetamide derivatives.

    N-(2-cyanoethyl)carbamate: Shares the carbamate functional group but has different reactivity due to the cyanoethyl moiety. The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct reactivity and applications in various fields.

Properties

IUPAC Name

ethyl N-[(Z)-2-cyano-3-(cyanoamino)prop-2-enoyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O3/c1-2-15-8(14)12-7(13)6(3-9)4-11-5-10/h4,11H,2H2,1H3,(H,12,13,14)/b6-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJTBSMOCJGYWSU-XQRVVYSFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)C(=CNC#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)NC(=O)/C(=C\NC#N)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl N-[(Z)-2-cyano-3-(cyanoamino)prop-2-enoyl]carbamate
Reactant of Route 2
Reactant of Route 2
ethyl N-[(Z)-2-cyano-3-(cyanoamino)prop-2-enoyl]carbamate
Reactant of Route 3
Reactant of Route 3
ethyl N-[(Z)-2-cyano-3-(cyanoamino)prop-2-enoyl]carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.